molecular formula C29H37NO5 B054738 Cytochalasin B CAS No. 14930-96-2

Cytochalasin B

Cat. No. B054738
CAS RN: 14930-96-2
M. Wt: 479.6 g/mol
InChI Key: GBOGMAARMMDZGR-TYHYBEHESA-N
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Description

Cytochalasin B is an organic heterotricyclic compound that is a cell-permeable mycotoxin . It inhibits cytoplasmic division by blocking the formation of contractile microfilaments . It has a role as a metabolite, a platelet aggregation inhibitor, a mycotoxin, and an actin polymerization inhibitor . It is often used in cytological research due to its strong inhibition of network formation by actin filaments .


Synthesis Analysis

Cytochalasin B was prepared by methanol extraction of dehydrated mold (Drechslera dematioidea) matte, reverse-phase C18 silica gel batch adsorption, selective elution with 1:1 (v/v) hexane:tetrahydrofuran (THF), crystallization, preparative TLC, and recrystallization .


Molecular Structure Analysis

The molecular formula of Cytochalasin B is C29H37NO5 . It contains several highly polar keto- and hydroxyl groups and a single peripheral hydrophobic benzyl unit . The cryo-EM structure of human GLUT4 bound to a small molecule inhibitor cytochalasin B exhibits an inward-open conformation .


Chemical Reactions Analysis

Cytochalasins are generated via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . Tritium-labeled cytochalasin B of high specific activity has been prepared by reduction of cytochalasin A with [3H]NaBH4 .


Physical And Chemical Properties Analysis

Cytochalasin B has a molecular weight of 479.61 g/mol . It is a solid substance that is soluble in DMSO and MeOH .

Scientific Research Applications

Cytochalasin B (CB) is a cell-permeable mycotoxin with a wide range of applications in scientific research. Here are some of the key applications:

  • Actin Polymerization Studies

    • Field : Cell Biology
    • Application : CB is used for characterizing some of the polymerization properties of actin .
    • Methods : CB is applied to cells in culture to inhibit the formation of actin microfilaments .
    • Results : CB has been found to strongly inhibit network formation by actin filaments .
  • Inhibition of Cell Division

    • Field : Cell Biology
    • Application : CB inhibits cytoplasmic division by blocking the formation of contractile microfilaments .
    • Methods : CB is applied to cells in culture, where it inhibits the formation of contractile microfilaments, thereby inhibiting cell division .
    • Results : CB has been shown to effectively inhibit cell division .
  • Inhibition of Cell Movement

    • Field : Cell Biology
    • Application : CB inhibits cell movement .
    • Methods : CB is applied to cells in culture, where it disrupts the actin cytoskeleton, thereby inhibiting cell movement .
    • Results : CB has been shown to effectively inhibit cell movement .
  • Induction of Nuclear Extrusion

    • Field : Cell Biology
    • Application : CB induces nuclear extrusion .
    • Methods : CB is applied to cells in culture, where it disrupts the actin cytoskeleton, thereby inducing nuclear extrusion .
    • Results : CB has been shown to effectively induce nuclear extrusion .
  • Inhibition of Glucose Transport

    • Field : Biochemistry
    • Application : CB inhibits glucose transport .
    • Methods : CB is applied to cells in culture, where it inhibits the transport of glucose into the cell .
    • Results : CB has been shown to effectively inhibit glucose transport .
  • Stem Cell Research

    • Field : Stem Cell Research
    • Application : CB modulates nanomechanical patterning and fate in human adipose-derived stem cells .
    • Methods : Different concentrations of CB (0.1–10 μM) were applied to human adipose-derived stem cells (hASCs) both after 24 h of CB treatment and 24 h after CB wash-out .
    • Results : CB influenced the metabolism, proliferation, and morphology of hASCs in a dose-dependent manner, in association with progressive disorganization of actin microfilaments .
  • Probe for Hexose-Transport Systems

    • Field : Biochemistry
    • Application : CB is used as a probe for the two hexose-transport systems in rat L6 myoblasts .
    • Methods : CB is applied to cells in culture, where it inhibits the transport of glucose into the cell .
    • Results : CB has been shown to effectively inhibit glucose transport .
  • Induction of DNA Fragmentation

    • Field : Cell Biology
    • Application : CB induces DNA fragmentation .
    • Methods : CB is applied to cells in culture, where it disrupts many cell processes, leading to DNA fragmentation .
    • Results : CB has been shown to effectively induce DNA fragmentation .
  • Cytoskeletal Protein Studies

    • Field : Cell Biology
    • Application : CB is used to study the role of cytoskeletal proteins in cellular responses .
    • Methods : CB is applied to cells in culture, where it disrupts the actin cytoskeleton, thereby affecting cell shape, proliferation, and even differentiation .
    • Results : CB has been shown to influence the metabolism, proliferation, and morphology of human adipose-derived stem cells (hASCs) in a dose-dependent manner .
  • Hexose-Transport Systems Probe

    • Field : Biochemistry
    • Application : CB is used as a probe for the two hexose-transport systems in rat L6 myoblasts .
    • Methods : CB is applied to cells in culture, where it inhibits the transport of glucose into the cell .
    • Results : CB has been shown to effectively inhibit glucose transport .

Safety And Hazards

Cytochalasins are regarded as highly toxic and possible teratogens . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Cytochalasin B could be used to supplement current chemotherapeutic measures to improve efficacy rates, as well as decrease the prevalence of drug resistance in the clinical setting . Future directions of the MN development are pointed, such as automation, buccal cells MN, and chromothripsis phenomenon .

properties

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Source PubChem
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InChI Key

GBOGMAARMMDZGR-TYHYBEHESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30893482
Record name Cytochalasin B
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Molecular Weight

479.6 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Cytochalasin B
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Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS; THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS., THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM., THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY., For more Mechanism of Action (Complete) data for CYTOCHALASIN B (14 total), please visit the HSDB record page.
Record name CYTOCHALASIN B
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Product Name

Cytochalasin B

Color/Form

FELTED NEEDLES FROM ACETONE

CAS RN

14930-96-2
Record name Cytochalasin B
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Record name Cytochalasin B
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Record name Cytochalasin B
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Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,23-dione
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Record name CYTOCHALASIN B
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Record name CYTOCHALASIN B
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Melting Point

218-221 °C
Record name CYTOCHALASIN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60,300
Citations
S MacLean-Fletcher, TD Pollard - Cell, 1980 - cell.com
… B and Actin Polymerization Our viscometric and electron microscopic evidence establish that cytochalasin B inhibits actin polymerization by reducing the rate of monomer addition to the …
Number of citations: 873 www.cell.com
M Copeland - Cytologia, 1974 - jstage.jst.go.jp
… The addi tional features of appropriate potency, essential nontoxicity at low concentrations and reversibility of action have made cytochalasin B the subject of most laboratory studies of …
Number of citations: 66 www.jstage.jst.go.jp
JH Hartwig, TP Stossel - Journal of molecular biology, 1979 - Elsevier
… of network dissolution by cytochalasin B, we reasoned that phalloidin, which protects actin filaments from depolymerization, would stabilize the gel if cytochalasin B was acting on the …
Number of citations: 277 www.sciencedirect.com
SE MALAWISTA - Progress in Immunology, 1971 - Elsevier
… the role of cytochalasin B in the inhibition of phagocytosis. Cytochalasin B affects motility of … In the system used in the studies, cytochalasin B interferes unequivocally with the ingestion …
Number of citations: 238 www.sciencedirect.com
S Lin, DC Lin, MD Flanagan - Proceedings of the National …, 1978 - National Acad Sciences
… ABSTRACT The effects of cytochalasin B (CB)and dihydrocytochalasin B (H2CB) on a variety … The fungal metabolite cytochalasin B (CB) has attracted a great deal of attention in the past …
Number of citations: 137 www.pnas.org
SG Axline, EP Reaven - The Journal of cell biology, 1974 - rupress.org
… and morphologic effects of cytochalasin B on the cultivated … by cytochalasin B exhibited nearly identical dose-response curves requiring 2-5 × 10 -6 M and 1-2 x 10 -~ M cytochalasin B …
Number of citations: 355 rupress.org
RB Zurier, S Hoffstein… - Proceedings of the …, 1973 - National Acad Sciences
… with cytochalasin B were studied. Incubation of human polymorphs with cytochalasin B resulted in … Cytochalasin B inhibited particle uptake. Consequently, phagocytic vacuoles were not …
Number of citations: 343 www.pnas.org
RD Estensen, M Rosenberg, JD Sheridan - Science, 1971 - science.org
Wessels and co-workers (1) have pre-sented the basic hypothesis that" sensitivity to the drug [cytochalasin (CB)] implies the presence of some type of contractile microfilament system." …
Number of citations: 104 www.science.org
JW Sanger, H Holtzer - Proceedings of the National …, 1972 - National Acad Sciences
… to cytochalasin B; this effect was rapid and reversible (see, however, refs. and 8). Since cytochalasin B … of cortical microfilaments induced by cytochalasin B not only interfered with cell …
Number of citations: 242 www.pnas.org
JA Spudich, S Lin - Proceedings of the National Academy of …, 1972 - National Acad Sciences
… nisms, we have begun to investigate whether cytochalasin B inhibits movement by interacting with actomyosin-like proteins. We report here that cytochalasin B interacts with purified …
Number of citations: 242 www.pnas.org

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